molecular formula C16H17N3O3 B2885130 (2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide CAS No. 2380195-80-0

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide

Cat. No.: B2885130
CAS No.: 2380195-80-0
M. Wt: 299.33
InChI Key: VANJOSJWERUNIT-VMPITWQZSA-N
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Description

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Methoxylation: The quinoline derivative is then methoxylated using a suitable methylating agent like dimethyl sulfate or methyl iodide.

    Amidation: The methoxyquinoline is reacted with an appropriate acid chloride or anhydride to form the formamido derivative.

    Enamide Formation: Finally, the formamido derivative is coupled with N-methylbut-2-enamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can bind to specific proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.

    Amide Derivatives: Compounds such as N-methylacetamide and N-methylformamide.

Uniqueness

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide is unique due to its specific combination of a methoxyquinoline moiety and an enamide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-17-14(20)8-5-9-18-16(21)12-10-15(22-2)19-13-7-4-3-6-11(12)13/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANJOSJWERUNIT-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC(=NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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